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Introduction
Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a

wide range of RNA viruses, including influenza viruses, coronaviruses, and Ebola virus. As a

prodrug, favipiravir is intracellularly metabolized to its active form, favipiravir ribofuranosyl 5'-

monophosphate (T-705RMP), which is subsequently phosphorylated to favipiravir ribofuranosyl

5'-triphosphate (T-705RTP). T-705RTP acts as a substrate for the viral RNA-dependent RNA

polymerase (RdRp), a critical enzyme for viral genome replication and transcription. The

incorporation of T-705RTP into the nascent viral RNA chain is the primary mechanism of its

antiviral activity, leading to either chain termination or lethal mutagenesis. This technical guide

provides an in-depth analysis of the structural basis of T-705RMP/RTP binding to viral RdRp,

summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Quantitative Analysis of T-
705RTP Inhibition
The inhibitory potency of T-705RTP against various viral RdRps has been quantified using a

range of biochemical assays. The following tables summarize the key inhibition constants (IC50

and Ki) and substrate discrimination values, providing a comparative overview of T-705RTP's

activity against different viral polymerases.
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Virus
RdRp
Complex

Assay Type Parameter Value Reference

Influenza A

Virus

Recombinant

PA/PB1/PB2

5'-ApG

extension
IC50 ~1 µM [1]

Discriminatio

n vs GTP
19-fold [1]

Discriminatio

n vs ATP
30-fold [1]

Influenza

Virus
Crude extract

Labeled GTP

incorporation
IC50 0.360 µM [2]

Labeled UTP

incorporation
IC50 10.5 µM [2]

Lineweaver-

Burk
Ki (vs ATP) 7.72 µM [2]

Lineweaver-

Burk
Ki (vs GTP) 1.56 µM [2]

Norovirus

(Human)

Recombinant

RdRp

Primer

extension
IC50

Low

micromolar

range

Norovirus

(Mouse)

Recombinant

RdRp

Primer

extension
IC50

Low

micromolar

range

Structural Insights from Cryo-Electron Microscopy
The most detailed structural information regarding the interaction of favipiravir with a viral RdRp

comes from cryo-electron microscopy (cryo-EM) studies of the SARS-CoV-2 RdRp complex.

These studies have provided high-resolution structures of the enzyme bound to a template-

primer RNA duplex and favipiravir-RTP.

A key structure, PDB ID 7CTT, reveals favipiravir-RTP at the +1 position of the active site in a

pre-catalytic state. The favipiravir base forms a non-canonical base pair with a cytosine in the
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template strand.[3] The binding of favipiravir-RTP in the active site is stabilized by a network of

interactions with conserved residues within the RdRp catalytic motifs. The cryo-EM structure of

the SARS-CoV-2 RdRp in complex with favipiravir-RTP (PDB ID: 7AAP) shows that 72

residues of the nsp12 subunit interact with the inhibitor.[4]

The structural data suggests that while T-705RTP can be incorporated into the growing RNA

chain, its presence can lead to a catalytically nonproductive conformation, thus slowing down

RNA synthesis.[5][6] This inefficient incorporation and the potential for subsequent chain

termination or introduction of mutations form the basis of its antiviral effect.

Experimental Protocols
Recombinant Viral RdRp Expression and Purification
The production of active and stable recombinant viral RdRp is a prerequisite for structural and

biochemical studies. Both E. coli and insect cell expression systems have been successfully

employed.

a) Expression in E. coli (SARS-CoV-2 RdRp Complex):

This protocol describes the co-expression of the SARS-CoV-2 RdRp core complex (nsp12,

nsp7, and nsp8) in E. coli.[7]

Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a single expression

vector, such as a pET-based plasmid, with appropriate affinity tags (e.g., His-tag, GST-tag)

for purification.

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g.,

BL21(DE3)).

Expression: Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an

OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue

cultivation at a lower temperature (e.g., 16-20°C) overnight.

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing

protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.
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Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto

an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and

elute the protein complex with a buffer containing a high concentration of imidazole.

Size-Exclusion Chromatography: Further purify the eluted complex using a size-exclusion

chromatography column to separate the RdRp complex from aggregates and other

contaminants. The final buffer should be suitable for downstream applications (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

b) Expression in Insect Cells (SARS-CoV-2 RdRp Complex):

This method often yields higher amounts of soluble and active complex.[8]

Baculovirus Generation: Generate recombinant baculoviruses for nsp12 (often fused with a

tag like Maltose-Binding Protein for enhanced solubility) and the co-factors nsp7 and nsp8.

Insect Cell Culture: Maintain and expand insect cell cultures (e.g., Sf9 or T. ni cells).

Infection and Expression: Co-infect the insect cells with the recombinant baculoviruses.

Harvest the cells 48-72 hours post-infection.

Purification: Follow a similar purification scheme as for the E. coli expressed protein, typically

involving affinity chromatography followed by size-exclusion chromatography.

Primer Extension Assay for RdRp Activity and Inhibition
This assay is used to measure the enzymatic activity of the RdRp and to quantify the inhibitory

effects of nucleotide analogs like T-705RTP.[9][10]

Primer-Template (P/T) Preparation: Anneal a fluorescently labeled RNA primer (e.g., with

Cy5 at the 5'-end) to a longer, unlabeled RNA template.

Reaction Setup: In a reaction mixture, combine the purified RdRp complex, the P/T duplex,

and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT).

Initiation and Incubation: Initiate the reaction by adding a mixture of natural ribonucleoside

triphosphates (rNTPs). For inhibition studies, include varying concentrations of the
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nucleotide analog (e.g., T-705RTP). Incubate the reaction at 37°C for a defined period (e.g.,

30-60 minutes).

Quenching: Stop the reaction by adding a quenching solution containing a strong denaturant

(e.g., 8 M urea) and a loading dye.

Analysis: Denature the samples by heating and resolve the RNA products on a denaturing

polyacrylamide gel (e.g., TBE-Urea PAGE).

Visualization and Quantification: Visualize the fluorescently labeled RNA products using a

suitable imager. The intensity of the bands corresponding to the extended primer provides a

measure of RdRp activity. For inhibition assays, calculate the IC50 value by plotting the

percentage of inhibition against the inhibitor concentration.

Cryo-Electron Microscopy (Cryo-EM) of RdRp-T-705RTP
Complex
This protocol outlines the general steps for determining the structure of the RdRp in complex

with T-705RTP.[3]

Complex Formation: Incubate the purified RdRp complex with a synthetic RNA template-

primer duplex and the active form of favipiravir (T-705RTP) at an appropriate molar ratio

(e.g., 1:1.5:5 for RdRp:RNA:T-705RTP) on ice to allow for complex formation.

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged

cryo-EM grid. Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid

ethane using a vitrification robot.

Data Acquisition: Screen the vitrified grids for optimal ice thickness and particle distribution

using a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV.

Collect a large dataset of movie frames.

Image Processing: Process the collected movie frames, including motion correction, CTF

estimation, particle picking, 2D classification, and 3D reconstruction using specialized

software (e.g., RELION, CryoSPARC).
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Model Building and Refinement: Build an atomic model into the final 3D density map and

refine it against the data to obtain the final structure.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Intracellular activation of Favipiravir and its mechanism of viral RdRp inhibition.
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Caption: Workflow for the in vitro primer extension assay to assess RdRp activity and inhibition.
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Caption: Logical relationship of T-705RTP competition and inhibitory mechanisms at the RdRp

active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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